![molecular formula C21H23N5O2 B2440907 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-30-6](/img/no-structure.png)

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

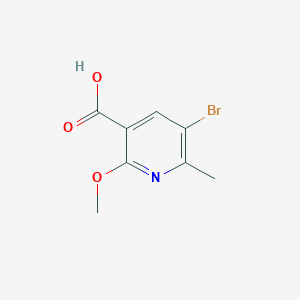

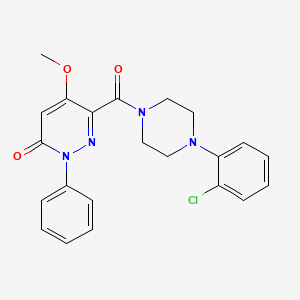

“4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C21H25N5O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .

科学的研究の応用

- DMPI derivatives have been investigated for their antibacterial properties. Studies reveal that several synthesized compounds exhibit moderate antibacterial activity against various bacterial strains. Further research in this area could lead to novel antimicrobial agents.

- Researchers have explored DMPI derivatives for their anti-tubercular potential. Notably, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have shown promising activity against Mycobacterium tuberculosis strains . These findings highlight the compound’s potential in combating tuberculosis.

- Imidazoles, including DMPI, serve as key components in functional materials. Their versatile chemical structure makes them suitable for applications such as sensors, catalysts, and electronic devices. Researchers continue to explore novel synthetic routes to enhance their utility .

Antibacterial Activity

Anti-Tubercular Potential

Functional Materials

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative. The propargylated derivative is then reacted with methyl vinyl ketone to form the final product.", "Starting Materials": [ "2,6-diaminopurine-7-carboxylic acid", "3-phenylpropanal", "sodium borohydride", "acetic anhydride", "propargyl bromide", "methyl vinyl ketone" ], "Reaction": [ "Condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine", "Reduction of the imine to the corresponding amine using sodium borohydride", "Reaction of the amine with acetic anhydride to form the corresponding N-acetyl derivative", "Reaction of the N-acetyl derivative with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative", "Reaction of the propargylated derivative with methyl vinyl ketone to form the final product" ] } | |

CAS番号 |

876902-30-6 |

製品名 |

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

分子式 |

C21H23N5O2 |

分子量 |

377.448 |

IUPAC名 |

4,7-dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-7,9-10,14H,1,8,11-13H2,2-3H3 |

InChIキー |

UXYYTIBTCQQXIZ-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)